molecular formula C22H35N3O4 B6035155 4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one

4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one

Cat. No.: B6035155
M. Wt: 405.5 g/mol
InChI Key: WAZRLGVRESKSKJ-UHFFFAOYSA-N
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Description

4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazin-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazin-2-one core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the azocan-1-yl group: This step involves the nucleophilic substitution of a suitable leaving group with azocane.

    Attachment of the hydroxypropoxy group: This can be done through etherification reactions using appropriate alcohols and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azocan-1-yl group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • 2-(4-Methyl-piperazin-1-yl)-ethylamine
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-[3-(azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4/c1-28-20-8-7-18(14-25-12-9-23-22(27)16-25)21(13-20)29-17-19(26)15-24-10-5-3-2-4-6-11-24/h7-8,13,19,26H,2-6,9-12,14-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZRLGVRESKSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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